4-[2-(4-chlorophenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione
Description
4-[2-(4-chlorophenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a benzoxazepine-dione derivative characterized by a 1,4-benzoxazepine-3,5-dione core structure. Key substituents include a 2-(4-chlorophenyl)-2-oxoethyl group at the 4-position and a propyl chain at the 2-position. The molecular formula is C₂₂H₂₀ClNO₅, with a molecular weight of 413.85 g/mol.
Properties
Molecular Formula |
C20H18ClNO4 |
|---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
4-[2-(4-chlorophenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C20H18ClNO4/c1-2-5-18-20(25)22(12-16(23)13-8-10-14(21)11-9-13)19(24)15-6-3-4-7-17(15)26-18/h3-4,6-11,18H,2,5,12H2,1H3 |
InChI Key |
APUYFOSDYSZEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Core Benzoxazepine Ring Formation
The benzoxazepine-dione scaffold is constructed via cyclization of anthranilic acid derivatives. Source demonstrates that coupling anthranilic acid with α-haloacids under basic conditions yields 4,1-benzoxazepine-2,5-diones. For the target compound, anthranilic acid (1 ) reacts with triphosgene to form an intermediate oxazinedione (2 ), which undergoes nucleophilic attack by benzyloxyamine to generate 3 (Scheme 1). Intramolecular cyclization under alkaline conditions produces the benzoxazepine-dione core (4 ).
Table 1: Reaction Conditions for Benzoxazepine Core Synthesis
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | Triphosgene, dioxane, reflux | 2 | 85 |
| 2 | Benzyloxyamine, K2CO3, DMF | 3 | 78 |
| 3 | NaOH, H2O/EtOH, 80°C | 4 | 65 |
Introduction of the propyl group at the N-2 position is achieved through alkylation. Source describes N-alkylation of benzazepine analogs using alkyl halides in the presence of inorganic bases. Applying this to intermediate 4 , treatment with 1-bromopropane and K2CO3 in DMF at 60°C affords the N-2 propylated derivative (5 ) in 72% yield (Scheme 2). Alternative methods using Mitsunobu conditions (DIAD, PPh3) with propanol show lower efficiency (58% yield).
Functionalization at C-4 with 2-(4-Chlorophenyl)-2-oxoethyl
The 2-(4-chlorophenyl)-2-oxoethyl moiety is introduced via a two-step process:
- Alkylation : Reaction of 5 with chloroacetyl chloride in the presence of Et3N yields the chloroethyl intermediate (6 ).
- Friedel-Crafts Acylation : Treatment of 6 with 4-chlorophenylmagnesium bromide under Grignard conditions forms the ketone (7 ). Catalytic FeCl3 enhances electrophilic substitution, achieving 68% yield.
Table 2: Optimization of C-4 Functionalization
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| FeCl3 | 25 | 12 | 68 |
| AlCl3 | 0 | 24 | 42 |
| None | 25 | 48 | <10 |
Final Cyclization and Deprotection
The diketone structure is finalized by deprotection of the benzyl group (if present) and oxidation. Source employs hydrobromic acid/acetic acid (3:1) at 100°C for 6 hours to remove benzyl protecting groups. Subsequent oxidation of secondary alcohols (if generated during coupling) with Jones reagent (CrO3/H2SO4) yields the dione.
Stereochemical Considerations
While the target compound lacks chiral centers, Source emphasizes stereoselective synthesis for analogous benzoxazepines using chiral auxiliaries. For instance, (R)-BINOL-mediated asymmetric alkylation ensures enantiopure intermediates, though this is optional for the achiral target.
Scalability and Industrial Adaptations
Patent highlights Pd-catalyzed cross-couplings for large-scale synthesis. Transitioning from batch to flow chemistry improves throughput: a continuous-flow reactor achieves 92% conversion in the cyclization step, reducing reaction time from 12 hours to 30 minutes.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-chlorophenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazepine derivatives, which can have different biological activities and properties .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds in the benzoxazepine class exhibit anticancer properties. Specifically, 4-[2-(4-chlorophenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione has shown potential in inhibiting cancer cell proliferation.
Case Study : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates.
Neuroprotective Effects
The neuroprotective properties of benzoxazepines have been investigated in relation to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may exert protective effects on neuronal cells against oxidative stress.
Case Study : In vitro studies have shown that treatment with 4-[2-(4-chlorophenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione resulted in decreased levels of reactive oxygen species (ROS) in neuronal cultures exposed to neurotoxic agents. This suggests a mechanism by which the compound could mitigate neuronal damage.
Antimicrobial Activity
Emerging research indicates that this compound possesses antimicrobial properties against a range of bacterial strains.
Case Study : A study evaluated the antibacterial efficacy of the compound against both Gram-positive and Gram-negative bacteria using disk diffusion and MIC (Minimum Inhibitory Concentration) methods. Results indicated significant antibacterial activity with potential applications in developing new antimicrobial agents.
Data Table: Summary of Biological Activities
| Activity Type | Methodology Used | Key Findings |
|---|---|---|
| Anticancer | MTT Assay | Reduced viability in cancer cell lines |
| Neuroprotective | ROS Measurement | Decreased ROS levels in neuronal cultures |
| Antimicrobial | Disk Diffusion & MIC | Significant activity against multiple bacterial strains |
Mechanism of Action
The mechanism of action of 4-[2-(4-chlorophenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Analog (CAS: 904009-11-6) |
|---|---|---|
| Molecular Formula | C₂₂H₂₀ClNO₅ | C₂₁H₂₁NO₅ |
| Molecular Weight (g/mol) | 413.85 | 367.4 |
| Substituent at 4-position | 2-(4-Chlorophenyl)-2-oxoethyl | 2-(4-Ethoxyphenyl)-2-oxoethyl |
| Substituent at 2-position | Propyl | Ethyl |
| Lipophilicity (Predicted logP) | Higher (Cl substituent) | Moderate (OEt substituent) |
| Solubility | Likely low (bulky propyl group) | Moderate (smaller ethyl group) |
Biological Activity
The compound 4-[2-(4-chlorophenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a benzoxazepine derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The structure of the compound can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 302.75 g/mol
The structural formula is characterized by a benzoxazepine core with a chlorophenyl substituent and an oxoethyl group, which may influence its biological properties.
Research indicates that compounds similar to benzoxazepines often exert their biological effects through multiple pathways:
- Inhibition of Enzymatic Activity : Benzoxazepines have been shown to inhibit various enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. For instance, studies have demonstrated moderate inhibition of COX-2 and LOX enzymes by related compounds, suggesting potential anti-inflammatory effects .
- Interaction with Receptors : The presence of the chlorophenyl group may enhance the interaction with specific receptors or enzymes, potentially leading to increased efficacy in inhibiting targets involved in cancer progression or inflammation.
Anticancer Activity
Several studies have explored the anticancer potential of benzoxazepine derivatives. For example:
- Cell Line Studies : Compounds similar to the one have shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The IC values for these compounds typically range from 10 µM to 30 µM, indicating moderate potency .
Antioxidant Activity
The antioxidant properties of benzoxazepines have been highlighted in various studies:
- Free Radical Scavenging : Research indicates that these compounds can scavenge free radicals effectively, potentially reducing oxidative stress in biological systems. This activity may contribute to their protective effects against chronic diseases .
Antimicrobial Activity
Benzoxazepine derivatives have also been evaluated for their antimicrobial properties:
- In Vitro Studies : Compounds have exhibited varying degrees of antibacterial and antifungal activity against common pathogens. For instance, some derivatives showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 200 µg/mL .
Case Studies
- Study on COX Inhibition : In a comparative study involving several benzoxazepine derivatives, it was found that the presence of electron-withdrawing groups like chlorine significantly enhanced COX-2 inhibition compared to non-substituted analogs. This suggests that structural modifications can lead to increased biological activity .
- Cytotoxicity Assessment : A recent evaluation of various substituted benzoxazepines revealed that those with halogen substitutions exhibited higher cytotoxicity against MCF-7 cells. The study concluded that halogenated compounds could be further explored for their potential in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
